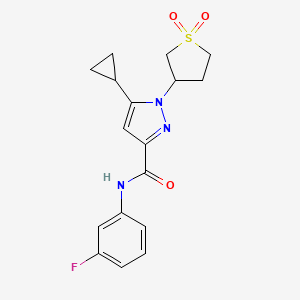

2-(3-Methylthiophene-2-carbonyl)butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Methylthiophene-2-carbonyl)butanenitrile” is a chemical compound with the CAS Number: 1156890-03-7 . It has a molecular weight of 193.27 and its IUPAC name is 2-[(3-methyl-2-thienyl)carbonyl]butanenitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(3-Methylthiophene-2-carbonyl)butanenitrile” is 1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

“2-(3-Methylthiophene-2-carbonyl)butanenitrile” is a liquid at room temperature . The boiling point and other specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors. The compound 2-(3-Methylthiophene-2-carbonyl)butanenitrile can be used to synthesize materials that exhibit semiconducting properties suitable for organic field-effect transistors (OFETs). These materials are essential for creating flexible electronic devices .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors2-(3-Methylthiophene-2-carbonyl)butanenitrile could be incorporated into coatings or treatments to protect metals from corrosion, thereby extending the life of metal structures and components .

Pharmaceutical Research

Thiophene derivatives exhibit a range of pharmacological properties. As such, 2-(3-Methylthiophene-2-carbonyl)butanenitrile may be used as a precursor in the synthesis of compounds with potential anti-inflammatory, antimicrobial, or anticancer activities .

Material Science

In material science, thiophene-based molecules contribute to the advancement of new materials with desirable mechanical and thermal properties2-(3-Methylthiophene-2-carbonyl)butanenitrile could be a key ingredient in developing these innovative materials .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds, particularly in the creation of molecules with thiophene rings that are known to exhibit various biological effects .

Dental Anesthetics

Thiophene derivatives are used in the formulation of dental anesthetics2-(3-Methylthiophene-2-carbonyl)butanenitrile might be involved in the synthesis of articaine, a commonly used anesthetic in Europe .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives act as voltage-gated sodium channel blockers2-(3-Methylthiophene-2-carbonyl)butanenitrile could potentially be used to develop new drugs that modulate these channels, which are important in the treatment of conditions like epilepsy .

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylthiophene-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage . It also mentions that contact with water liberates toxic gas . While this data is not for “2-(3-Methylthiophene-2-carbonyl)butanenitrile” specifically, it suggests that similar compounds can pose significant hazards.

Propriétés

IUPAC Name |

2-(3-methylthiophene-2-carbonyl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRYCDTXDZOLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)C1=C(C=CS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylthiophene-2-carbonyl)butanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2987742.png)

![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)

![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)

![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)

![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride](/img/structure/B2987755.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)